molecular formula C24H31N5O6S B11521845 N,N-diethyl-1-({2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine-3-carboxamide

N,N-diethyl-1-({2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine-3-carboxamide

Cat. No.: B11521845
M. Wt: 517.6 g/mol
InChI Key: DFERTZLBFWSHOV-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-DIETHYL-1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a nitrobenzene sulfonyl group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include piperidine derivatives, nitrobenzene sulfonyl chlorides, and methoxyphenyl hydrazones. The reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts or solvents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis might be employed.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    N,N-DIETHYL-1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}PIPERIDINE-3-CARBOXAMIDE: shares structural similarities with other piperidine derivatives and nitrobenzene sulfonyl compounds.

    N,N-DIETHYL-1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}PIPERIDINE-3-CARBOXAMIDE: is unique due to its specific combination of functional groups and structural features.

Uniqueness

The uniqueness of N,N-DIETHYL-1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}PIPERIDINE-3-CARBOXAMIDE lies in its potential to exhibit distinct chemical and biological properties compared to other similar compounds. This makes it a valuable subject of study for researchers in various fields.

Properties

Molecular Formula

C24H31N5O6S

Molecular Weight

517.6 g/mol

IUPAC Name

N,N-diethyl-1-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5-nitrophenyl]sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C24H31N5O6S/c1-4-27(5-2)24(30)19-7-6-14-28(17-19)36(33,34)23-15-20(29(31)32)10-13-22(23)26-25-16-18-8-11-21(35-3)12-9-18/h8-13,15-16,19,26H,4-7,14,17H2,1-3H3/b25-16+

InChI Key

DFERTZLBFWSHOV-PCLIKHOPSA-N

Isomeric SMILES

CCN(CC)C(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N/N=C/C3=CC=C(C=C3)OC

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN=CC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.